

Crystal Structure Analysis of Diphenyl Pyrazole Dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name:	<i>1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid</i>
CAS No.:	165676-63-1
Cat. No.:	B3108443

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Executive Summary & Structural Significance

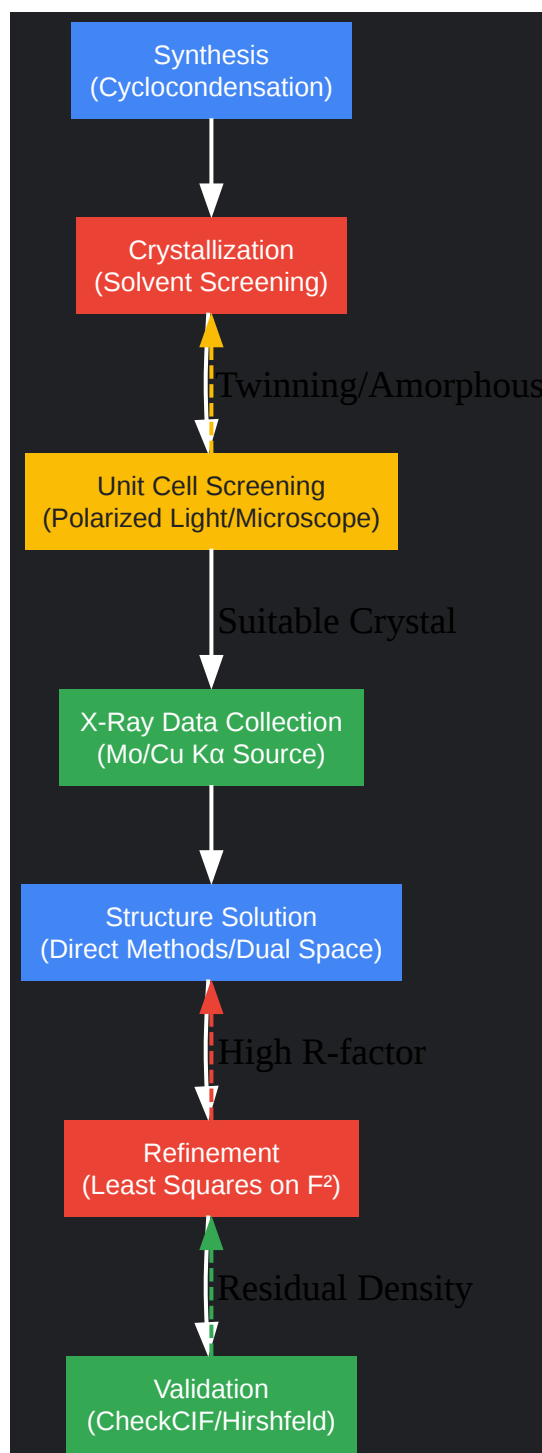
Diphenyl pyrazole dicarboxylic acids represent a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors) and metal-organic frameworks (MOFs). Their solid-state behavior is governed by a competition between strong hydrogen bonding (COOH...COOH homosynthons) and

-
stacking interactions driven by the phenyl substituents.

This guide details the end-to-end workflow for determining the crystal structure of 1,n-diphenyl-1H-pyrazole-dicarboxylic acid derivatives. It moves beyond standard operating procedures to explain the causality behind crystallographic decisions, ensuring high-fidelity data suitable for drug development and patent protection.

Experimental Workflow: From Synthesis to Solution

The structural determination process is non-linear; it requires feedback loops between synthesis and refinement. The following diagram outlines the critical path and decision nodes.



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Figure 1: Iterative crystallographic workflow. Note the feedback loops (dashed lines) critical for resolving twinning or disorder common in pyrazole dicarboxylates.

Synthesis & Crystallization Protocols

Synthesis Logic

The formation of the pyrazole core typically involves the cyclocondensation of a hydrazine derivative with a 1,3-diketone or diketo-ester.

- Protocol: React phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) or a suitable diketone in glacial acetic acid or ethanol.
- Causality: The choice of solvent controls the tautomeric equilibrium. For dicarboxylic acids, subsequent hydrolysis of the ester is required. Note: Incomplete hydrolysis often leads to co-crystallization of acid-esters, complicating the structure.

Crystallization Strategy (The "Rule of Three")

Diphenyl pyrazole dicarboxylic acids possess both hydrophobic (phenyl) and hydrophilic (COOH) domains. A single solvent rarely suffices.

- Primary Screen: Slow evaporation from Methanol/Water (80:20).
 - Why: Promotes H-bond donor/acceptor pairing (COOH dimers).
- Secondary Screen: Vapor diffusion of Hexane into THF.
 - Why: Forces
-stacking dominance as the solution polarity decreases.
- Tertiary Screen (The "Rescue"): DMF/Water.
 - Why: If the molecule forms an amorphous powder, DMF often solvates the carboxylic acid, leading to stable solvates suitable for diffraction.

Data Collection & Structural Refinement[1][2][3][4]

[5]

Instrumental Parameters

For organic molecules of this size (

), Copper (

) radiation is preferred over Molybdenum (

) if the crystal is small (<0.1 mm) to maximize diffraction intensity. However, for larger crystals, reduces absorption errors.

Refinement Challenges & Solutions

- The COOH Proton: The acidic proton on the carboxylic acid is often disordered across the O-H...O dimer.
 - Solution: Locate the proton in the Difference Fourier Map. If unstable, restrain the O-H bond distance to 0.82 Å (DFIX) and to 1.5x of the oxygen atom.
- Phenyl Ring Rotation: The phenyl rings at positions 1, 3, or 5 often exhibit high thermal motion due to free rotation.
 - Solution: If ellipsoids are elongated, apply rigid bond restraints (RIGU) or similarity restraints (SIMU).

Structural Analysis: The Core Data

The following data compares the structural metrics of the Core Pyrazole Dicarboxylic Acid (H3pdc) against a representative Diphenyl Derivative to illustrate the steric impact of the phenyl groups.

Table 1: Comparative Crystallographic Metrics

Parameter	3,5-Pyrazoledicarboxylic Acid (Monohydrate) [1]	1,3-Diphenyl-1H-pyrazole Derivative [2,3]	Significance
Crystal System	Monoclinic	Monoclinic / Triclinic	Lower symmetry often indicates complex packing.
Space Group		or	Centrosymmetric groups favor anti-parallel dipole alignment.
Z (Molecules/Cell)	4	4 or 8	High Z' (>1) implies multiple conformations in the asymmetric unit.
Phenyl Twist Angle	N/A	20° - 45°	Steric hindrance prevents coplanarity with the pyrazole core.
H-Bond Motif	3D Network (Water Bridged)	1D Chains / Dimers	Phenyl groups block 3D networking, forcing linear packing.
- Distance	> 3.8 Å (Weak)	3.5 - 3.7 Å (Strong)	Diphenyl substitution drives stacking interactions.

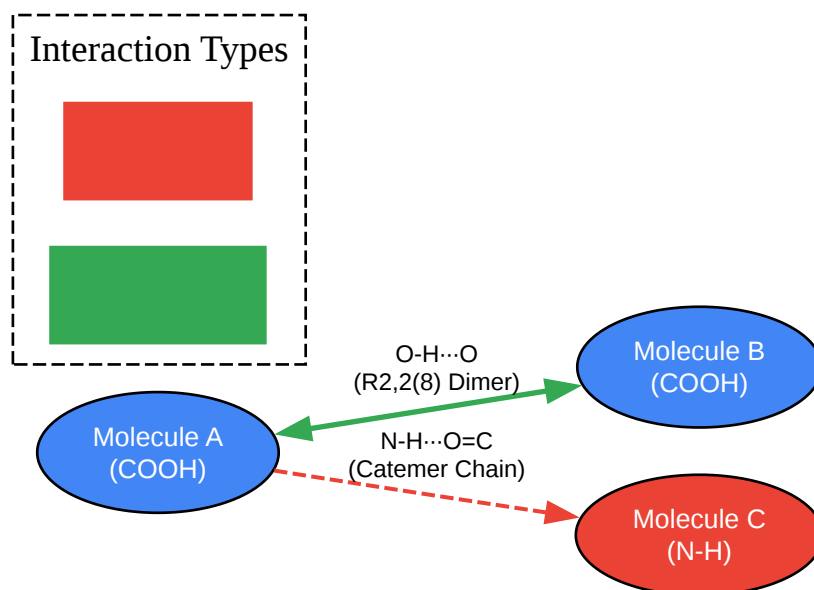
Supramolecular Synthons

The defining feature of these crystals is the competition between the Carboxylic Acid Dimer and the Pyrazole-Carboxyl Catemer.

- Synthon A (Homosynthon):

dimer formed between two COOH groups. This is the default energy minimum.

- Synthon B (Heterosynthon): Interaction between the Pyrazole N-H and the Carboxyl C=O. This often disrupts the dimer if the steric bulk of the phenyl groups prevents close approach.



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Figure 2: Competition between carboxylic acid dimerization (green) and pyrazole-carboxyl chaining (red).

Detailed Protocol: Validating the Structure

To ensure the trustworthiness of your model (E-E-A-T), follow this validation checklist before publication or patent filing.

- CheckCIF Validation: Upload the .cif file to the IUCr CheckCIF server.
 - Critical Alert: Watch for Level A or B alerts regarding "Non-positive definite" atoms. This usually indicates incorrect atom type assignment (e.g., N vs C in the pyrazole ring).
- Hirshfeld Surface Analysis: Use software like CrystalExplorer to map the surface.
 - Expectation: You should see two distinct red spots corresponding to the O-H...O hydrogen bonds.^{[1][2][3][4][5][6]} If these are missing, your proton assignment is likely incorrect.

- Void Space Calculation:
 - Diphenyl derivatives pack inefficiently. Calculate the void volume. If >10%, check for disordered solvent molecules (SQUEEZE procedure may be needed).

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